An In-Depth Technical Guide to the Chemical Properties of 4-(2-Aminoethoxy)aniline Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 4-(2-Aminoethoxy)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties of 4-(2-Aminoethoxy)aniline hydrochloride, a versatile building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its synthesis, reactivity, and analytical characterization.
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-(2-Aminoethoxy)aniline hydrochloride is a disubstituted aniline derivative that has garnered interest in the field of pharmaceutical sciences. Its structure incorporates a flexible aminoethoxy side chain and a reactive primary aromatic amine, making it a valuable synthon for the construction of more complex molecular architectures. Aniline and its derivatives are foundational components in the synthesis of a wide range of pharmaceuticals, including analgesics, antimalarials, and sulfa drugs.[1] The incorporation of an aminoethoxy moiety can influence a compound's pharmacokinetic properties, such as solubility and cell permeability, making this particular scaffold an attractive starting point for the design of novel therapeutic agents.
Physicochemical Properties
The hydrochloride salt of 4-(2-Aminoethoxy)aniline is typically supplied as a solid. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility compared to its free base form.[2]
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₃ClN₂O | [3][4] |
| Molecular Weight | 188.66 g/mol | [3] |
| CAS Number | 1375068-75-9 (monohydrochloride) | [3][5] |
| Alternate CAS Number | 1158411-43-8 (dihydrochloride) | [6][7] |
| Appearance | White to pale yellow-cream powder (typical for aniline salts) | [8] |
| Melting Point | Not explicitly reported; for comparison, aniline hydrochloride melts at 196-198 °C. | [8] |
| Solubility | Expected to be soluble in water and lower alcohols. Aniline hydrochloride is highly soluble in water (1070 g/L at 25 °C). | [2][8] |
| pKa (predicted) | The pKa of the anilinium ion is predicted to be around 4-5, influenced by the electron-donating ethoxy group. The pKa of the primary aliphatic amine is predicted to be around 9-10. | |
| Purity | Commercially available with a purity of ≥97%. | [3][5] |
Synthesis and Purification
The synthesis of 4-(2-Aminoethoxy)aniline hydrochloride can be approached through a multi-step sequence, typically starting from a readily available substituted phenol. A common and efficient method is the Williamson ether synthesis, followed by reduction of a nitro group and subsequent salt formation.
Synthetic Pathway
A plausible and scalable synthetic route is outlined below:
Experimental Protocol
Step 1: Synthesis of N-(2-(4-Nitrophenoxy)ethyl)phthalimide
-
To a solution of 4-nitrophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF), add an excess of a base, for example, potassium carbonate.
-
Stir the mixture at room temperature to facilitate the formation of the phenoxide.
-
Add 1-bromo-2-(phthalimido)ethane to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield N-(2-(4-nitrophenoxy)ethyl)phthalimide.
Step 2: Synthesis of 4-(2-Aminoethoxy)nitrobenzene
-
Suspend N-(2-(4-nitrophenoxy)ethyl)phthalimide in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture. The phthalhydrazide byproduct will precipitate out of the solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-(2-aminoethoxy)nitrobenzene.
Step 3: Synthesis of 4-(2-Aminoethoxy)aniline
-
Dissolve the crude 4-(2-aminoethoxy)nitrobenzene in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-(2-aminoethoxy)aniline as the free base.
Step 4: Formation of 4-(2-Aminoethoxy)aniline hydrochloride
-
Dissolve the crude 4-(2-aminoethoxy)aniline in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in diethyl ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-(2-aminoethoxy)aniline hydrochloride.
Purification and Characterization
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. Purity assessment can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection, typically around 254 nm.[9]
Spectroscopic and Analytical Data
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | br s | 3H | -NH₃⁺ |
| ~7.0 - 7.2 | d | 2H | Ar-H (ortho to -O) |
| ~6.8 - 7.0 | d | 2H | Ar-H (ortho to -NH₃⁺) |
| ~4.1 | t | 2H | -O-CH₂- |
| ~3.2 | t | 2H | -CH₂-NH₃⁺ |
The broad singlet for the anilinium protons is characteristic of ammonium salts in DMSO-d₆. The aromatic region would show a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show distinct signals for the aromatic and aliphatic carbons:
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Ar-C (ipso, attached to -O) |
| ~130 | Ar-C (ipso, attached to -NH₃⁺) |
| ~120 | Ar-CH (ortho to -O) |
| ~115 | Ar-CH (ortho to -NH₃⁺) |
| ~65 | -O-CH₂- |
| ~40 | -CH₂-NH₃⁺ |
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-2800 | N-H and C-H stretching (broad, characteristic of ammonium salts) |
| ~1600, ~1510 | C=C stretching (aromatic ring) |
| ~1240 | C-O stretching (aryl ether) |
| ~1100 | C-N stretching |
Mass Spectrometry
Under electrospray ionization (ESI) conditions, the mass spectrum would be expected to show a prominent peak for the molecular ion of the free base:
-
[M+H]⁺: m/z ≈ 153.10
Chemical Reactivity
The reactivity of 4-(2-Aminoethoxy)aniline hydrochloride is dictated by the functional groups present in the molecule.
Acylation
The primary aromatic amine is susceptible to acylation reactions with acyl chlorides or anhydrides to form the corresponding amide.[5] This reaction is often used to protect the amino group or to introduce further functionality.
Electrophilic Aromatic Substitution
The aniline ring is activated towards electrophilic aromatic substitution. However, under acidic conditions (as in the hydrochloride salt), the anilinium group is deactivating. Therefore, reactions such as nitration or halogenation would require careful control of the reaction conditions.
Diazotization
The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be used in a variety of subsequent reactions, such as Sandmeyer reactions, to introduce a range of substituents onto the aromatic ring.
Applications in Drug Discovery and Development
4-(2-Aminoethoxy)aniline hydrochloride serves as a valuable building block in the synthesis of various biologically active molecules. The presence of two amine functionalities with different reactivities and the flexible ether linkage allows for the generation of diverse chemical libraries for high-throughput screening.
Aniline derivatives are key components in many kinase inhibitors, where the aniline nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase active site. The aminoethoxy side chain can be further functionalized to explore interactions with other regions of the protein, potentially leading to increased potency and selectivity.
Furthermore, the structural motifs present in this compound are relevant to the design of ligands for G-protein coupled receptors (GPCRs). The aromatic ring and the basic amine are common features in many GPCR ligands, and the flexible linker can be optimized to achieve desired binding affinities and functional activities.
Safety and Handling
4-(2-Aminoethoxy)aniline hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. As with other aniline derivatives, it is expected to be toxic if swallowed, in contact with skin, or if inhaled.[6] It may cause skin and eye irritation.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are essential.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure are recommended.
Storage:
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]
Conclusion
4-(2-Aminoethoxy)aniline hydrochloride is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the presence of multiple reactive sites, makes it an attractive starting material for the construction of novel and diverse molecular scaffolds. This guide has provided a comprehensive overview of its chemical properties, synthetic methodologies, and potential applications, and it is hoped that this information will be a valuable resource for researchers in their quest to develop new and effective therapeutic agents.
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National Center for Biotechnology Information. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central. Retrieved from [Link]
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